N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-ethylurea
Overview
Description
Scientific Research Applications
Metabolic Profiling and Pharmacokinetics
N-[3,5-di(2-pyridinyl)-4H-1,2,4-triazol-4-yl]-N'-ethylurea and related compounds have been extensively studied for their metabolic profiles across different species, including rats, dogs, monkeys, and humans. For instance, FYX-051, a compound with a similar triazole ring, undergoes unique metabolic processes such as N-glucuronidation and N-glucosidation, leading to the generation of various metabolites, including pyridine N-oxide in rats and triazole N-glucuronides in monkeys and humans. These studies highlight the compound's metabolic diversity and potential pharmacokinetic behaviors across species (Nakazawa et al., 2006).
Neuropharmacology and Radioligand Applications
Research into compounds with structural similarities to this compound has also explored their applications in neuropharmacology. WAY-100635, for example, is a potent and selective 5-HT1A receptor antagonist used as a radioligand for positron emission tomography (PET) studies in rat brains. This demonstrates the potential of triazole derivatives in investigating neuroreceptor dynamics and contributing to the development of novel neuropharmacological agents (Hume et al., 1994).
Antioxidative and Neuroprotective Effects
Triazole derivatives, including those structurally related to this compound, have shown promise in combating oxidative stress. For example, thiazolo[3,2-b]-1,2,4-triazoles have been evaluated for their antioxidative properties in mouse models, suggesting potential therapeutic applications in mitigating ethanol-induced oxidative damage in liver and brain tissues (Aktay et al., 2005).
Anti-inflammatory and Analgesic Properties
Research into triazole compounds has also uncovered significant anti-inflammatory and analgesic potential. Studies have demonstrated that derivatives of N-(4,6-pyridin-2-yl)arylcarboxamides, which share a core structural motif with this compound, exhibit promising anti-inflammatory effects, indicating potential applications in developing new non-steroidal anti-inflammatory drugs (Robert et al., 1997).
Properties
IUPAC Name |
1-(3,5-dipyridin-2-yl-1,2,4-triazol-4-yl)-3-ethylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7O/c1-2-16-15(23)21-22-13(11-7-3-5-9-17-11)19-20-14(22)12-8-4-6-10-18-12/h3-10H,2H2,1H3,(H2,16,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOLZRPAZKTBIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NN1C(=NN=C1C2=CC=CC=N2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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